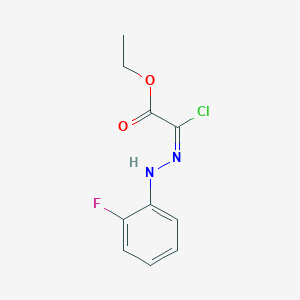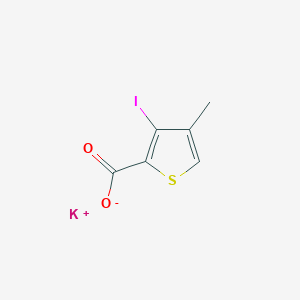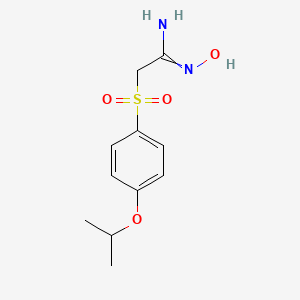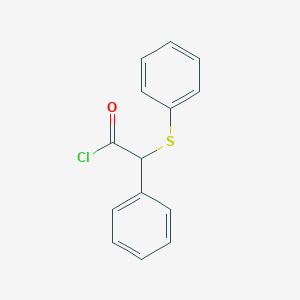
4-Fluorochalcone
概要
説明
4-Fluorochalcone is a chemical compound with the molecular formula C15H11FO . It is also known as 2-(4-Fluorobenzal)acetophenone and 2-(4-Fluorobenzylidene)acetophenone .
Synthesis Analysis
Chalcones, including this compound, have been synthesized by many researchers . A chalcone, 4-dimethylamino this compound (1), with donor–acceptor structure characteristics has been synthesized . The synthesis of 4’-Fluorochalcones was done by Melting Point, Thin Layer Chromatography, Infra Red spectroscopy, H1 NMR, and Mass Spectra .Molecular Structure Analysis
The molecular structure of this compound consists of two aromatic rings linked by an aliphatic three-carbon chain . It has a molecular weight of 226.25 . The structure of this compound contains total 29 bond(s); 18 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 ketone(s) (aromatic) .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . The ultrasonic velocities, densities and viscosities in various compositions of methanol and benzene from 0-100% (by wt.) have been measured at 303K . The experimental data was used for the determination of various thermodynamic parameters such as specific acoustical impedance(Z), intermolecular free path length (Lf), adiabatic compressibility (β), relaxation time, absorption coefficient, Solvation number (Sn), absorption coefficient values, and Gibb’s free energy (ΔG) .科学的研究の応用
Selective Fluorescent Chemosensor for Cyanide Anions : 4-Dimethylamino 4-fluorochalcone exhibits distinct green fluorescence and stability, making it an effective probe for cyanide anion detection in biological and environmental systems (Yang et al., 2015).
Non-Linear Optical Properties : Organic Nonlinear Optical crystals of this compound have been synthesized and characterized, indicating potential applications in optoelectronics (Prabu et al., 2014).
Solvatochromism and Solvatofluorochromism Studies : Investigations into the solvatochromic and solvatofluorochromic properties of 4-dimethylaminochalcone solutions have implications for spectral-luminescent probes in medical and biological studies (Bakhshiev et al., 2006).
Excited State Dynamics in Various Solvents : The study of 4-(dimethylamino)methoxychalcones and derivatives highlights the dependence of photophysical parameters on solvent polarity, relevant to fluorescence applications (Song et al., 2018).
Interaction with Phospholipids for Biomedical Imaging : 4′-Dimethylaminochalcone and its analogs show potential in staining cellular components and destroying nuclear structure, indicating applications in cancer research and imaging (Tomečková et al., 2014).
Chalcone Fluorescent Probes in Bioimaging : The development of chalcone compounds like 4-dimethylamino-3′-isothiocyanatochalcone for biomedical imaging shows promise for cellular labeling in biological and biomedical research (Krawczyk et al., 2016).
Synthesis of Fluorinated Chalcones : Efficient synthesis methods for α-fluorochalcones have been developed, which are important for creating functionalized natural chalcone analogs (Eddarir et al., 2013).
Inhibitory Effects on Glutathione S-Transferase : this compound exhibits inhibitory effects against human glutathione S-transferase, suggesting therapeutic potentials in detoxification and cellular signaling processes (Özaslan et al., 2018).
作用機序
Target of Action
4-Fluorochalcone, a member of the chalcone family, is a bioactive flavonoid Chalcones are known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels, which play crucial roles in cellular processes .
Mode of Action
Chalcones are known to interact with their targets, leading to changes in cellular processes . For instance, some chalcones have been found to inhibit nitric oxide production in certain cell lines . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For example, some chalcones have been found to inhibit the nuclear factor-κB (NF-κB) pathway of cellular activation in macrophages . This suggests that this compound may also affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The pharmacokinetics of fluoroquinolones, a related group of compounds, have been extensively studied . These studies suggest that fluoroquinolones have favorable pharmacokinetic profiles, resulting in high serum concentrations. It’s plausible that this compound may have similar ADME properties, which could impact its bioavailability.
Result of Action
Some studies suggest that chalcones can have significant effects at the molecular and cellular levels . For example, certain chalcones have been found to induce apoptosis in cancer cell lines . This suggests that this compound may also have significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . For example, moisture is an essential component for the growth of bacteria, and desiccation or drying can have a severe effect on microbes . Therefore, the presence of a free water molecule is important for the optimum growth of the microorganism. These factors should be considered when studying the action of this compound.
Safety and Hazards
4-Fluorochalcone can cause skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
The introduction of a fluorine atom into a molecule may lead to significant effects on the biological and physical properties of compounds like 4-Fluorochalcone . The fluorescence imaging experiments of 4-dimethylamino this compound (1) in the presence of CN− in human glioma living cells (U251) demonstrate its potential for practical applications in biological and environmental systems .
生化学分析
Biochemical Properties
Chalcones, including 4-Fluorochalcone, are important intermediates of the flavonoid biosynthetic pathway They interact with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions
Cellular Effects
Chalcones have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties
Molecular Mechanism
Chalcones are known to have α,β-unsaturated ketones that exert a great diversity in pharmacological activities
Metabolic Pathways
Chalcones, including this compound, are known to be involved in the flavonoid biosynthetic pathway
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSCQZARWVHQBE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030857 | |
| Record name | 4-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-07-0, 1608-51-1 | |
| Record name | trans-4-Fluorochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1608-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Fluorochalcone is a known inhibitor of soluble epoxide hydrolase (sEH) [, , , , ]. sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with roles in inflammation and blood pressure regulation. By inhibiting sEH, this compound prevents the degradation of EETs, potentially leading to increased levels of these beneficial signaling molecules. This mechanism has been proposed as a potential therapeutic target for inflammatory diseases [, ]. Additionally, this compound has shown inhibitory effects on myeloperoxidase (MPO) [, ]. MPO is an enzyme found in neutrophils that generates reactive oxygen species (ROS) contributing to inflammation.
A: this compound (C15H11FO) has a molecular weight of 226.24 g/mol []. Spectroscopic data, including IR, 1H NMR, and mass spectra, are available in several studies exploring the synthesis and characterization of this compound and its derivatives [, , ]. These studies typically highlight key structural features such as the presence of the α, β-unsaturated ketone moiety, characteristic of chalcones, and the fluorine substitution at the 4' position.
A: While this compound itself is not typically used as a catalyst, its role as an enzyme inhibitor, specifically targeting sEH and MPO, is well-documented [, , , , , , ]. The compound exhibits competitive inhibition for MPO [, ]. Further research is needed to fully elucidate its mechanism of action on these enzymes and explore potential applications in different biological contexts.
A: Several studies have explored the SAR of chalcone derivatives, including those with a fluorine atom at the 4' position [, , , , ]. For example, modifications at the amino group of 4'-aminochalcones have been shown to influence their inhibitory activity against MPO [, ]. Similarly, studies on the anti-inflammatory and anticancer activities of chalcones highlight the importance of substituents on the aromatic rings for their biological activity [, ].
ANone: Currently, there is limited information available on resistance and cross-resistance mechanisms specifically associated with this compound. Given its inhibitory activity against sEH and MPO, investigating the potential for developing resistance mechanisms, especially with prolonged exposure, is crucial for understanding its long-term therapeutic potential.
A: The research on this compound highlights the synergy between chemistry and biology. For instance, understanding the structure-activity relationship (SAR) requires expertise from both synthetic chemistry and pharmacology. Moreover, the study on its acoustical and thermodynamic properties in different solvents [] demonstrates the involvement of physical chemistry principles in understanding its behavior in various environments. Further exploration of its interactions with biological systems may lead to applications in drug discovery and development, particularly for inflammation-related diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


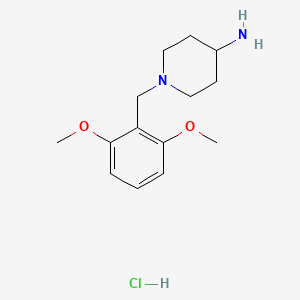


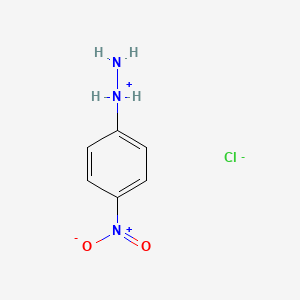
![(E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725064.png)
![(Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725089.png)
